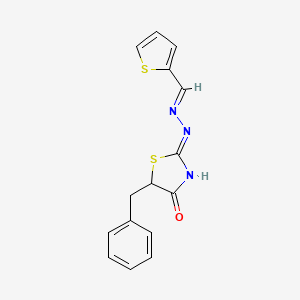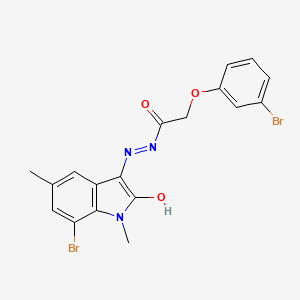
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound is synthesized through a multi-step process that involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate and benzylamine. In
Wirkmechanismus
The mechanism of action of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated its ability to reduce inflammation and oxidative stress in various animal models of disease. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, the compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound is relatively easy to synthesize and has been shown to exhibit significant biological activity at low concentrations. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the exploration of its potential applications in materials science, such as in the development of new sensors or catalysts. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic targets in various disease states.
Synthesemethoden
The synthesis of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves a multi-step process. First, 2-thiophenecarbaldehyde is reacted with hydrazine hydrate to form 2-thiophenecarbaldehyde hydrazone. This intermediate is then reacted with benzylamine to form the final product. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. The compound has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGZVGOMMUMII-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol](/img/structure/B6053427.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)

![1-{[4-(methylthio)phenyl]acetyl}-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate](/img/structure/B6053449.png)
![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![N-benzyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6053479.png)

![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)


![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
